1-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline
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Overview
Description
The compound 1-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline is a derivative of indole, which is a fundamental scaffold in medicinal chemistry due to its presence in many natural products and pharmaceuticals. The structure of this compound suggests that it may have interesting chemical and biological properties, potentially including anti-inflammatory activity as seen in other indole derivatives .
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of imidazo[1,5-a]indol-3-ones, which are structurally related to the compound , has been achieved through Rh(III)-catalyzed C-H allenylation/annulation, indicating the possibility of using similar catalytic systems for the synthesis of 1-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline . Additionally, the reaction of 3-aminoquinoline-2,4-diones with isothiocyanates has been shown to produce novel indole derivatives, suggesting a potential pathway for synthesizing the thioacetyl component of the target compound .
Molecular Structure Analysis
The molecular structure of indole derivatives is often characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. These methods provide detailed information about the molecular framework and substitution patterns of the compounds. For example, the structure of 1,3-bis[2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)-phenyl]-ureas, which share a similar imidazole ring to the compound of interest, was confirmed using these techniques . Single-crystal X-ray diffraction can also be employed to elucidate the precise three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including rearrangements and annulations, which can lead to the formation of new ring systems and functional groups. For instance, the rearrangement of hydroxy-tetrahydro-1H-imidazoquinoline derivatives in boiling acetic acid has been observed to yield indol-3-yl-ureas and imidazolinone derivatives . Such reactions could be relevant to the synthesis or transformation of 1-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like the methoxy group and the thioacetyl moiety in the compound of interest can affect these properties. Elemental and spectral analysis are typically used to characterize these compounds and assess their purity and identity . The anti-inflammatory activity of some indole derivatives has been evaluated, indicating potential pharmacological applications for the compound .
Scientific Research Applications
Phytomelatonin and Plant Physiology
Phytomelatonin A Review
discusses the detection of melatonin in various plant species and its roles, including as an antioxidant, growth promoter, and in regulating plant reproductive physiology. It highlights the potential for melatonin in improving plant resilience against environmental stresses and supporting plant growth and development (Paredes et al., 2009).
Hepatic Protection by Indole Derivatives
Indole-3-Carbinol (I3C) and its Major Derivatives reviews the protective effects of indoles, such as I3C and its dimer DIM, on chronic liver injuries. This research emphasizes the multifaceted roles of indoles in modulating enzyme activity, reducing oxidative stress, and offering immunomodulatory benefits, suggesting potential applications in treating liver diseases (Wang et al., 2016).
Melatonin's Antioxidant Properties
Biogenic Amines in the Reduction of Oxidative Stress Melatonin and its Metabolites
explores melatonin's efficacy as a radical scavenger and its role in reducing oxidative stress. The paper suggests that melatonin and its derivatives could have therapeutic applications in managing diseases associated with oxidative stress, like neurodegenerative disorders (Reiter et al., 2008).
Imidazoline and Corrosion Inhibition
Corrosion Inhibition by Imidazoline and Imidazoline Derivatives A Review
highlights the use of imidazoline derivatives as effective corrosion inhibitors in the petroleum industry. These compounds' ability to adsorb onto metal surfaces suggests potential industrial applications in protecting infrastructure from corrosion (Sriplai & Sombatmankhong, 2023).
Indole Synthesis in Organic Chemistry
Indole Synthesis A Review and Proposed Classification
provides an extensive overview of methods for synthesizing indoles, an important class of organic compounds with wide-ranging applications in medicinal chemistry and material science. This review could serve as a foundation for developing new compounds with diverse functionalities (Taber & Tirunahari, 2011).
Safety And Hazards
- Safety information would need to be obtained from reliable sources or relevant studies.
Future Directions
- Research on the compound’s pharmacological activities and potential applications.
- Exploration of its drug candidacy and ADMET properties.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-25-17-7-4-6-16(13-17)22-12-10-21-20(22)26-14-19(24)23-11-9-15-5-2-3-8-18(15)23/h2-8,10,12-13H,9,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHTZOQURXOWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline |
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